![molecular formula C9H9FN2O4 B3048044 5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione CAS No. 15379-29-0](/img/structure/B3048044.png)
5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione
Übersicht
Beschreibung
This compound is also known as Floxuridine . It is an oncology drug that belongs to the class known as antimetabolites . Specifically, Floxuridine is a pyrimidine analog, classified as a deoxyuridine . The drug is usually administered via an artery, and most often used in the treatment of colorectal cancer .
Synthesis Analysis
The biosynthesis of Floxuridine involves the use of immobilized Aeromonas salmonicida ATCC 27013, which when exposed to thymidine and 5-fluorouracil in phosphate buffer at room temperature for one hour, can synthesize Floxuridine and thymine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.7±0.1 g/cm3, a molar refractivity of 53.8±0.4 cm3, and a molar volume of 149.6±5.0 cm3 . It also has a polar surface area of 104 Å2 and a polarizability of 21.3±0.5 10-24 cm3 .Wissenschaftliche Forschungsanwendungen
Chemistry and Mechanisms of Action
- 5-FU is extensively used in treating cancer, with over 2 million patients annually benefiting from its application. Research has explored 5-FU synthesis methods, including the incorporation of isotopes to study its metabolism and distribution. Insights into how 5-FU affects nucleic acid structure and dynamics have been gained from computational and experimental studies, highlighting its role in inhibiting thymidylate synthase (TS) and other RNA- and DNA-modifying enzymes. This knowledge contributes to the development of more precise cancer treatments in personalized medicine (Gmeiner, 2020).
Clinical Development and Pharmacology
- For over forty years, 5-FU and its analogs have been cornerstone treatments for various solid tumors. The understanding of 5-FU's cellular pharmacology and mechanisms of action has evolved significantly, leading to its combination with modulatory agents like leucovorin to enhance its efficacy. Moreover, 5-FU's role in combination therapies with other antineoplastic agents or modalities like radiation has been acknowledged, underlining its versatility in cancer treatment strategies (Grem, 2000).
Advances in Antiviral Applications
- The modification of nucleotides with 5-fluorine has been studied for its impact on the incorporation by HIV-1 reverse transcriptase (RT), revealing that such alterations can enhance the efficiency of nucleotide incorporation during DNA- and RNA-directed synthesis. This aspect of 5-FU analogs demonstrates their potential in improving antiviral therapies, offering insights into drug resistance mechanisms and paving the way for more effective antiviral agents (Ray et al., 2003).
Exploration of Novel Applications
- Research into the synthesis and applications of pyranopyrimidine derivatives, which are structurally related to 5-FU, highlights the potential of these compounds in medicinal and pharmaceutical industries. The development of such derivatives through multi-component reactions using various catalysts opens up new avenues for drug development and functional material synthesis (Parmar et al., 2023).
Wirkmechanismus
Eigenschaften
IUPAC Name |
5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O4/c10-6-3-12(9(15)11-8(6)14)7-2-1-5(4-13)16-7/h1-3,5,7,13H,4H2,(H,11,14,15)/t5-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVSSJHFEDAZCZ-CAHLUQPWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(OC1CO)N2C=C(C(=O)NC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15379-29-0 | |
| Record name | beta-L-2',3'-Didehydro-2',3'-dideoxy-5-fluorouridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015379290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




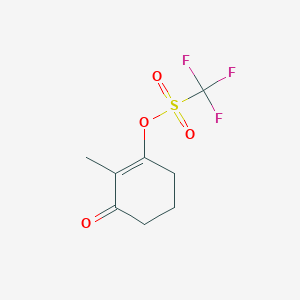
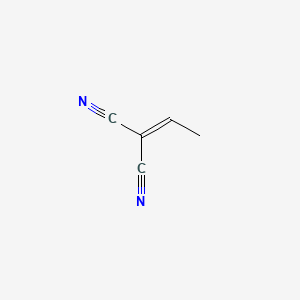


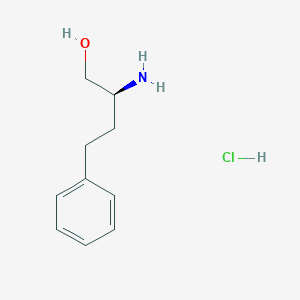
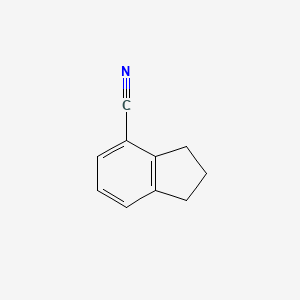

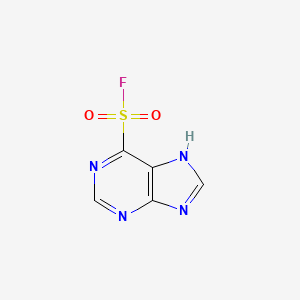
![2-Pyrimidinamine, N-[3-(ethylsulfonyl)-2-pyridinyl]-4,6-dimethoxy-](/img/structure/B3047977.png)
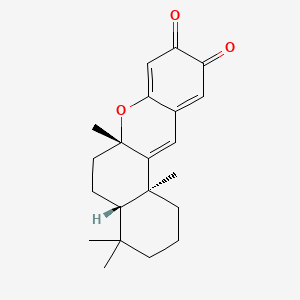
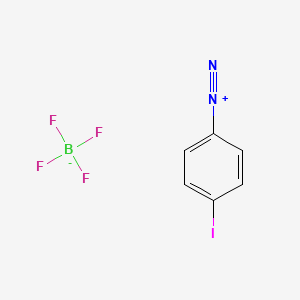
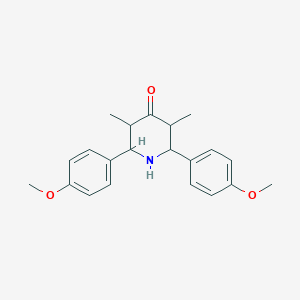
![N-[(phenylcarbamoyl)amino]pyridine-4-carboxamide](/img/structure/B3047983.png)